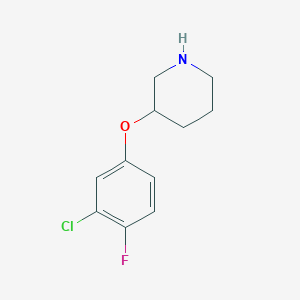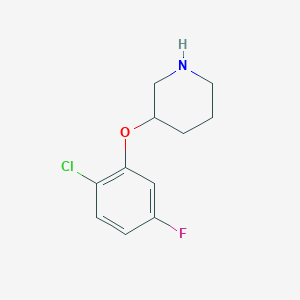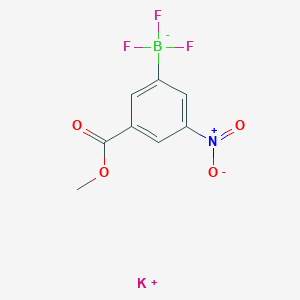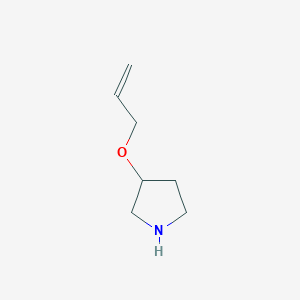
3-(Prop-2-en-1-yloxy)pyrrolidine
Descripción general
Descripción
“3-(Prop-2-en-1-yloxy)pyrrolidine” is a chemical compound with the molecular weight of 163.65 . It is also known as 3-(allyloxy)pyrrolidine hydrochloride . The compound is stored at a temperature of 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “3-(Prop-2-en-1-yloxy)pyrrolidine” is1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-(Prop-2-en-1-yloxy)pyrrolidine” is an oil with a molecular weight of 163.65 . It is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Pyrrolidines are important heterocyclic organic compounds due to their biological effects and industrial applications, such as in medicines, dyes, or agrochemical substances. Research indicates that pyrrolidines can be synthesized through polar [3+2] cycloaddition reactions, offering a pathway to create complex organic compounds under mild conditions. This synthesis method is significant for developing new pharmaceuticals and materials (Żmigrodzka et al., 2022).
Antimicrobial Properties
The compound's derivatives have been synthesized and screened for antimicrobial properties. For instance, ultrasonicated synthesis has been utilized to create 1-(2-Hydroxyaryl)-3-(pyrrolidin-1-yl)propenones with significant antimicrobial screening outcomes. This discovery opens avenues for the development of new antimicrobial agents, showcasing the compound's potential in addressing microbial resistance (Shelke et al., 2009).
Catalytic Applications
Catalytic applications of pyrrolidine derivatives are also noteworthy. For example, pyrrolidine and related amines undergo asymmetric A(3) reactions in the presence of copper iodide and a cocatalyst, leading to propargylamines with high enantiomeric excess. This process highlights the compound's utility in stereoselective synthesis, a critical aspect of developing pharmaceuticals and fine chemicals (Zhao & Seidel, 2015).
Advanced Material Synthesis
The compound's derivatives have found applications in the synthesis of advanced materials. For instance, research into pyrrole coupling chemistry has explored the electrochemical synthesis of N-linked polybispyrroles. These materials exhibit exciting electrochromic and ion receptor properties, suggesting potential uses in metal recovery and ion sensing technologies (Mert et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-prop-2-enoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-5-9-7-3-4-8-6-7/h2,7-8H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFDHSFHFFLSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-en-1-yloxy)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



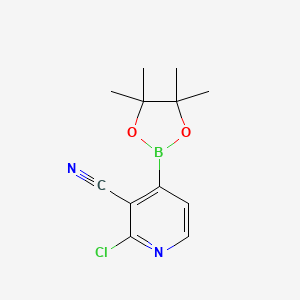
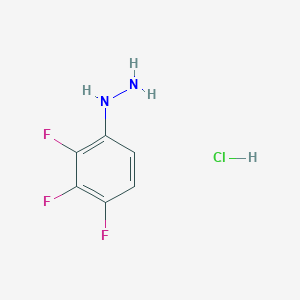
![tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate](/img/structure/B1451390.png)
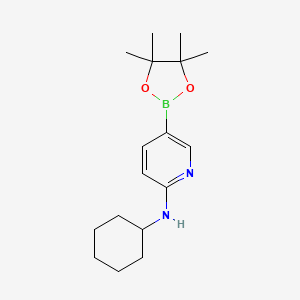
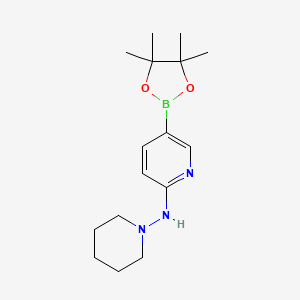
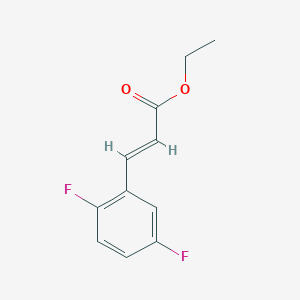
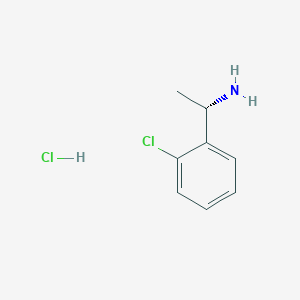

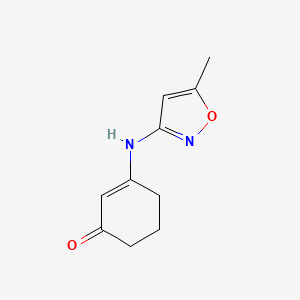
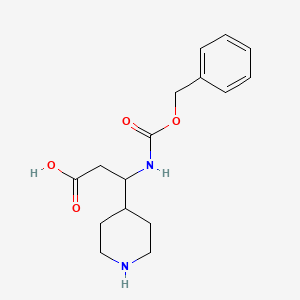
![2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1451403.png)
